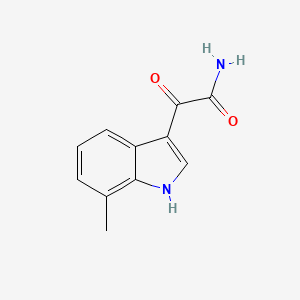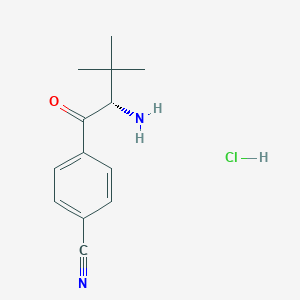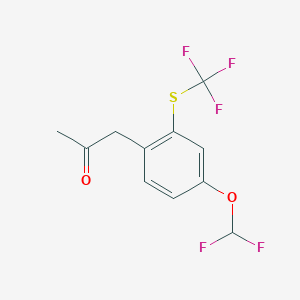
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenyl ring: The phenyl ring is synthesized through a series of reactions involving halogenation, nitration, and reduction.
Introduction of difluoromethoxy and trifluoromethylthio groups: These groups are introduced through nucleophilic substitution reactions using appropriate reagents such as difluoromethyl ether and trifluoromethylthiol.
Formation of the propan-2-one moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or trifluoromethylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact mechanism depends on the specific application and target.
相似化合物的比较
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the difluoromethoxy group, leading to variations in its biological activity and applications.
1-(4-Methoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Contains a methoxy group instead of a difluoromethoxy group, affecting its chemical stability and reactivity.
The uniqueness of this compound lies in the presence of both difluoromethoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H9F5O2S |
|---|---|
分子量 |
300.25 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3 |
InChI 键 |
YMXJASKTMKQFPU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1)OC(F)F)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


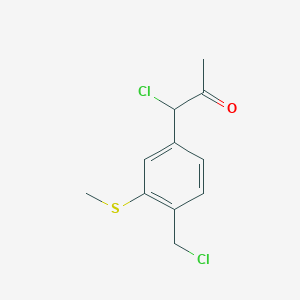
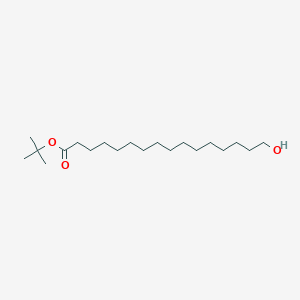
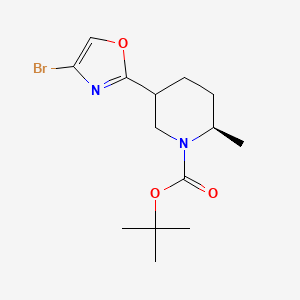

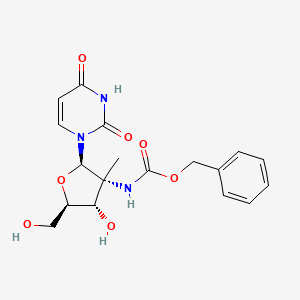



![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
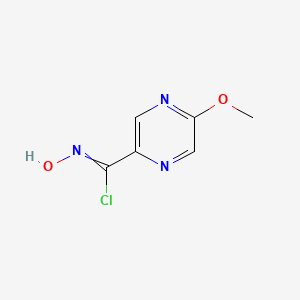
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
